3-Pyridinecarboxylic acid, 6-methyl-2-(phenylthio)-
Description
The compound 3-Pyridinecarboxylic acid, 6-methyl-2-(phenylthio)- is a pyridine derivative featuring a carboxylic acid group at position 3, a methyl group at position 6, and a phenylthio (-SPh) substituent at position 2.
Key structural features influencing its behavior include:
- Methyl group at position 6, increasing hydrophobicity and steric bulk.
- Phenylthio group at position 2, introducing sulfur-based electronic effects (e.g., resonance donation) and lipophilicity.
Properties
IUPAC Name |
6-methyl-2-phenylsulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-9-7-8-11(13(15)16)12(14-9)17-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFRWZHWRQHZET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355623 | |
| Record name | 3-Pyridinecarboxylic acid, 6-methyl-2-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91718-65-9 | |
| Record name | 3-Pyridinecarboxylic acid, 6-methyl-2-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 6-methyl-2-(phenylthio)- typically involves the introduction of the phenylthio group to the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a phenylthiol reagent under basic conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 6-methyl-2-(phenylthio)- can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base and a suitable solvent.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pyridinecarboxylic acid, 6-methyl-2-(phenylthio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 6-methyl-2-(phenylthio)- involves its interaction with specific molecular targets. The phenylthio group can form interactions with proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biological pathways and processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Property Variations
The table below compares 3-Pyridinecarboxylic acid, 6-methyl-2-(phenylthio)- with structurally related compounds, emphasizing substituent effects:
Key Observations:
- Lipophilicity: The phenylthio group in the target compound likely confers higher lipophilicity compared to morpholino or amino substituents (e.g., XlogP ~2.4 for isopropylamino analog vs. higher for -SPh) .
- Electronic Effects : The -SPh group may donate electron density via resonance, contrasting with electron-withdrawing CF₃ groups in the 4-CF₃Ph analog .
- Solubility: Polar substituents (e.g., morpholino) enhance aqueous solubility, while methyl and phenylthio groups reduce it .
Biological Activity
Overview
3-Pyridinecarboxylic acid, 6-methyl-2-(phenylthio)- (CAS No. 91718-65-9) is an organic compound characterized by its pyridine ring substituted with a methyl group at the 6-position and a phenylthio group at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C13H11NO2S
- Molecular Weight : 247.30 g/mol
The biological activity of 3-Pyridinecarboxylic acid, 6-methyl-2-(phenylthio)- is largely attributed to its ability to interact with various molecular targets. The phenylthio group enhances its capacity to form interactions with proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Biological Activities
Research indicates that compounds similar to 3-Pyridinecarboxylic acid exhibit a range of biological activities:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Antitumor Activity : Similar derivatives have shown effectiveness in inhibiting tumor growth.
- Enzyme Inhibition : Potential to inhibit enzymes such as monoamine oxidase and xanthine oxidase.
Antimicrobial Activity
Studies have demonstrated that 3-Pyridinecarboxylic acid derivatives possess significant antimicrobial properties. For instance, a related compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-Pyridinecarboxylic acid, 6-methyl-2-(phenylthio)- | <50 | E. coli |
| Similar Derivative | <25 | S. aureus |
Antitumor Activity
In vitro studies have reported that the compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases, which are crucial for the apoptotic process.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase Activation |
| HeLa (Cervical Cancer) | 20 | Cell Cycle Arrest |
Enzyme Inhibition Studies
Research has indicated that this compound may act as an inhibitor for several key enzymes involved in metabolic pathways:
- Monoamine Oxidase (MAO) : Inhibition leads to increased levels of neurotransmitters, which could have implications for mood disorders.
- Xanthine Oxidase : Potentially useful in treating gout by reducing uric acid levels.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of various pyridine derivatives found that 3-Pyridinecarboxylic acid, 6-methyl-2-(phenylthio)- exhibited significant activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development.
- Cancer Research : In a recent investigation into the anticancer properties of pyridine derivatives, it was found that this compound effectively inhibited cell proliferation in several cancer models, suggesting it may serve as a scaffold for developing new anticancer agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
